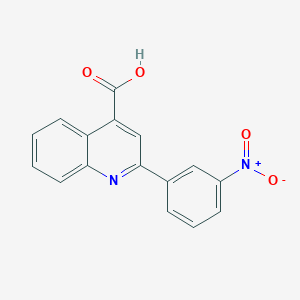

2-(3-Nitrophenyl)quinoline-4-carboxylic acid

描述

属性

IUPAC Name |

2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)18(21)22/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHXUFIDYNWENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354691 | |

| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70097-12-0 | |

| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Modified Pfitzinger Reaction and Quinoline Derivative Formation

One efficient approach to quinoline-4-carboxylic acids involves the improved Pfitzinger reaction, where substituted isatins and N,N-dimethylenaminones are reacted in the presence of trimethylsilyl chloride (TMSCl). This method allows direct synthesis of quinoline-4-carboxylic acids or esters with good functional group tolerance and mild conditions.

- Key features:

- Starting materials: 5-substituted isatins and N,N-dimethylenaminones

- Catalyst/promoter: TMSCl

- Solvents: Alcohols (R3OH) or water

- Reaction conditions: One-step esterification and cyclization

- Advantages: Operational simplicity, scalability, and mild conditions

This method can be adapted to introduce electron-withdrawing groups such as nitro substituents on the phenyl ring, facilitating the synthesis of 2-(3-nitrophenyl)quinoline-4-carboxylic acid analogs by appropriate choice of starting materials.

Multi-Step Synthesis Including Oxidation and Palladium-Catalyzed Coupling

A detailed synthetic route to quinoline-4-carboxylic acid derivatives, including 2-(3-substituted phenyl)quinoline-4-carboxylic acids, involves the following steps:

This sequence can be adapted by replacing 3-chlorophenylboronic acid with 3-nitrophenylboronic acid to introduce the 3-nitrophenyl substituent at the 2-position of quinoline-4-carboxylic acid.

Industrially Applicable Method via Isatin Condensation and Oxidation (Patent CN102924374B)

A patented method describes a scalable, cost-effective synthesis of quinoline-4-carboxylic acid derivatives starting from isatin derivatives under highly basic conditions. The process involves condensation, vinylation, oxidation, and decarboxylation steps:

| Step | Description | Conditions | Product & Yield |

|---|---|---|---|

| 1 | Condensation of isatin with acetone in basic aqueous medium (NaOH) at 25–35°C, reflux 5–15 h | pH adjusted to 5–6, filtration | 2-toluquinoline-4-carboxylic acid, 99% yield |

| 2 | Reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95–105°C for 1–6 h | Filtration and drying | 2-vinyl-4-quinoline carboxylic acid monohydrate, 85% yield |

| 3 | Dehydration under diacetyl oxide at 115–125°C for 2–8 h | Filtration and drying | 2-vinyl-4-quinoline carboxylic acid |

| 4 | Oxidation with potassium permanganate and sodium hydroxide at 35–45°C for 2–8 h | Acidification to pH 1–2, filtration | Quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation in m-xylene under reflux | Cooling and filtration | Cinchonic Acid |

This method emphasizes mild reaction conditions, inexpensive reagents, and suitability for industrial scale-up. While the patent focuses on Cinchonic Acid, the intermediate vinyl and carboxylic acid derivatives can be functionalized further to introduce nitro-substituted phenyl groups at the 2-position, thus enabling the synthesis of this compound.

Summary Table of Preparation Methods

Detailed Research Findings

The improved Pfitzinger reaction is efficient for synthesizing quinoline-4-carboxylic acids with various substituents, including electron-withdrawing groups such as nitro, by selecting appropriate isatin and aminoketone derivatives. The use of TMSCl promotes esterification and ring closure in a single step, simplifying the process and improving yields.

The multi-step synthetic approach starting from 4-methylquinoline-2(1H)-one involves oxidation to introduce the carboxylic acid at the 4-position, followed by chlorination at the 2-position to generate a reactive intermediate. Subsequent Suzuki-Miyaura coupling with 3-nitrophenylboronic acid enables the installation of the 3-nitrophenyl substituent. This method provides high purity products and allows precise structural modification.

The patented industrial method offers a practical route starting from inexpensive isatin and acetone, proceeding through vinylation and oxidation steps to quinoline dicarboxylic acids. This process is characterized by mild reaction conditions, high yields, and operational simplicity. The intermediate products can be further derivatized to obtain this compound derivatives, making this approach attractive for large-scale synthesis.

化学反应分析

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

2-(3-Nitrophenyl)quinoline-4-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Drugs : Research indicates that modifications of this compound can lead to potent anticancer agents, with specific derivatives showing high selectivity towards cancer cell lines like H460 and MKN-45 .

Case Study: Antibacterial Activity Evaluation

A study evaluated several derivatives of this compound for antibacterial properties using the agar diffusion method. The results indicated that structural modifications enhanced antibacterial activity compared to standard agents like ampicillin and gentamicin .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions makes it valuable for creating diverse chemical entities.

Data Table: Synthesis Methods and Yields

| Synthesis Method | Key Reactants | Yield (%) | Reference |

|---|---|---|---|

| Doebner Reaction | Aniline, 3-Nitrobenzaldehyde | 68 | |

| Pfitzinger Reaction | Isatin, α-Methyl Ketone | Varies | |

| Microwave-Assisted Synthesis | Aniline, Pyruvic Acid | High |

Industrial Chemistry Applications

The compound is also employed in industrial applications, including:

- Dyes and Pigments Production : Its unique structure allows it to serve as a precursor in dye synthesis.

- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its biological activity.

Biological Research Applications

In biological research, this compound is used extensively for studying enzyme inhibitors and receptor antagonists. The nitrophenyl group enhances its interaction with biological targets through hydrogen bonding and π-π stacking interactions.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as effective enzyme inhibitors, providing insights into potential therapeutic applications against various diseases, including tuberculosis .

作用机制

The mechanism of action of 2-(3-nitrophenyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor or receptor antagonist. The nitrophenyl group and quinoline core allow for strong interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions and functional groups on the phenyl ring or quinoline core. A comparative overview is provided in Table 1.

Table 1: Structural and Functional Comparison of Quinoline-4-carboxylic Acid Derivatives

Key Observations:

- Nitro Group Position : The 3-nitrophenyl analog exhibits superior antibacterial activity compared to the 2-nitrophenyl variant, likely due to enhanced electronic effects and steric compatibility with bacterial targets .

- Halogen Substitution : Bromine at the para position (4-Br) shifts activity toward antimycobacterial targets, as seen in DNA gyrase inhibition (e.g., compound 7i) .

- Hybrid Structures : Derivatives with fused aromatic systems (e.g., 4-phenylphenyl) or additional substituents (e.g., 6-F, 3-CH₃) show improved solubility and pharmacokinetic profiles but require further biological validation .

生物活性

2-(3-Nitrophenyl)quinoline-4-carboxylic acid is a derivative of quinoline known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The structural modifications of quinoline derivatives have been extensively studied to enhance their pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including the condensation of substituted anilines with appropriate carboxylic acids. The introduction of the nitro group at the 3-position of the phenyl ring is crucial for enhancing its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of quinoline derivatives, including this compound.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of various quinoline derivatives against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity. For instance, compound 5a (LogP = 2.26) demonstrated significant inhibition against E. coli and S. aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) | LogP Value |

|---|---|---|---|

| 5a | S. aureus | 15 | 2.26 |

| 5b | E. coli | 18 | 2.32 |

| 5c | P. aeruginosa | 8 | 1.94 |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been a focus of research, particularly regarding their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assay

In vitro studies on various cancer cell lines (e.g., H460, HT-29) showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin. For example, a derivative similar to this compound displayed an IC50 value of , indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Derivative A | H460 | 3.39 |

| Derivative B | HT-29 | 5.94 |

| Doxorubicin | H460 | 6.18 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in bacterial growth and cancer cell proliferation.

常见问题

Q. What are the common synthetic routes for preparing 2-(3-nitrophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via the Doebner reaction , a three-component condensation of aniline derivatives, aldehydes, and pyruvic acid. For example:

- Doebner reaction : Substituted aniline (e.g., 3-nitroaniline), 3-nitrobenzaldehyde, and pyruvic acid react in ethanol/water under acid catalysis (e.g., VO/FeO) to yield 2-arylquinoline-4-carboxylic acids .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 80% yield in 2 hours under microwave irradiation) .

Q. Key variables :

- Catalyst choice : Trifluoroacetic acid (TFA) enhances cyclization efficiency.

- Solvent : Ethanol/water mixtures improve solubility of intermediates.

- Temperature : Microwave conditions (80–100°C) accelerate kinetics vs. conventional reflux (6–12 hours).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- H/C NMR : Assign aromatic protons (δ 8.0–8.5 ppm for quinoline and nitrophenyl groups) and carboxylic acid protons (δ 10–12 ppm) .

- X-ray crystallography : Resolves planar quinoline-carboxylic acid conformation and nitro group orientation (e.g., dihedral angles between aryl rings) .

- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1685 cm) and nitro group (asymmetric stretch ~1520 cm) .

Q. How is purity assessed during synthesis, and what analytical techniques are recommended?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve quinoline derivatives; purity >95% is typical for pharmacological studies .

- TLC : Ethyl acetate/petroleum ether (4:6) systems monitor reaction progress .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H] for intermediates) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in nitro-substituted quinoline derivatives?

- Catalyst screening : Transition-metal catalysts (e.g., FeO-supported VO) improve regioselectivity for nitro-substituted products .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance nitro group stability during cyclization.

- Post-synthetic modifications : Reduce nitro to amine for further functionalization (e.g., amide coupling) .

Q. What strategies are effective for derivatizing this compound into bioactive analogs?

- Amide formation : React acid chloride (generated via SOCl) with amines (e.g., substituted anilines) to yield carboxamides with antimicrobial activity .

- Metal coordination : Cadmium complexes of carboxylated quinolines show enhanced fluorescence for sensor applications .

- Boronic acid functionalization : Introduce boronate groups for fluorescent sensors targeting biomolecules (e.g., catechol, dopamine) .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for quinoline derivatives?

- Molecular docking : Predict binding modes to biological targets (e.g., kinase enzymes) using AutoDock/Vina .

- QSAR modeling : Correlate nitro group position with antibacterial IC values to prioritize synthetic targets .

- DFT calculations : Analyze electron-withdrawing effects of nitro groups on quinoline’s aromatic system .

Q. What safety protocols are critical for handling nitro-substituted quinoline derivatives in lab settings?

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid dermal/ocular exposure .

- Storage : Keep in airtight containers under inert gas (N) to prevent nitro group degradation .

- Waste disposal : Treat as hazardous waste due to potential nitro compound toxicity; incineration with scrubbers recommended .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Validate purity : HPLC-MS ensures no residual pyruvic acid or aniline byproducts skew results .

- Replicate conditions : Compare solvent systems (DMSO vs. saline) for solubility-driven activity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。